molecular formula C9H12ClNO2 B1601570 2-(Methyl(phenyl)amino)acetic acid hydrochloride CAS No. 21911-75-1

2-(Methyl(phenyl)amino)acetic acid hydrochloride

Cat. No. B1601570
CAS RN: 21911-75-1
M. Wt: 201.65 g/mol
InChI Key: GYPHSVJFSAGJNQ-UHFFFAOYSA-N
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Description

“2-(Methyl(phenyl)amino)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a powder at room temperature . The IUPAC name for this compound is [(3-methylbenzyl)amino]acetic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “2-(Methyl(phenyl)amino)acetic acid hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI Key for this compound is GYPHSVJFSAGJNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(Methyl(phenyl)amino)acetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 201.65 . The compound is soluble, with a solubility of 2.59 mg/ml .

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : Amino acids have been used to synthesize Schiff base ligands, which are further reacted with transition metal ions to create complexes. These complexes exhibit potential antioxidant properties and selective inhibitory activities against xanthine oxidase, indicating their possible application in treating diseases where oxidative stress and xanthine oxidase are involved (Ikram et al., 2015).

  • Electrochemical Properties : Derivatives of phenylglycine, including those similar in structure to 2-(Methyl(phenyl)amino)acetic acid hydrochloride, have been synthesized to improve the electrochemical properties of poly orthoaminophenol films. These advancements suggest their utility in developing more efficient supercapacitors, highlighting the material science application of such compounds (Kowsari et al., 2019).

Anticancer Activity

  • Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, showing significant in vitro cytotoxicity against various human tumor cell lines. These findings suggest the potential of such compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Antimicrobial and Antimalarial Activity

  • Antimicrobial Studies : Compounds synthesized from derivatives similar to 2-(Methyl(phenyl)amino)acetic acid hydrochloride have shown promising results in in vitro antimicrobial activity against various pathogens, indicating their potential in developing new antimicrobial agents (Patel & Barat, 2010).

  • Antimalarial Activity : Research into the structural modification of certain compounds, including those related to 2-(Methyl(phenyl)amino)acetic acid hydrochloride, has led to the development of new molecules with significant antimalarial activity, providing insights into the design of new antimalarial drugs (Werbel et al., 1986).

Molecular Studies and Structural Analysis

  • Structural Characterization : The structural elucidation of compounds, including those similar to 2-(Methyl(phenyl)amino)acetic acid hydrochloride, aids in understanding their chemical properties and potential biological activities. Studies have focused on characterizing these compounds using various spectroscopic techniques and molecular modeling to inform future research and applications (Baul et al., 2002).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(N-methylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10(7-9(11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHSVJFSAGJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944509
Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(phenyl)amino)acetic acid hydrochloride

CAS RN

21911-75-1
Record name 21911-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-N-phenylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(phenyl)amino]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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